molecular formula C9H21N2+ B12061618 Hydrogen cyanide; tetraethylammonium

Hydrogen cyanide; tetraethylammonium

Cat. No.: B12061618
M. Wt: 157.28 g/mol
InChI Key: FNJBNCJSJSYYQI-UHFFFAOYSA-N
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Preparation Methods

Hydrogen cyanide; tetraethylammonium is typically prepared by ion exchange from tetraethylammonium bromide . The process involves the reaction of tetraethylammonium bromide with a cyanide source, resulting in the formation of tetraethylammonium cyanide. This method is efficient and commonly used in laboratory settings .

Chemical Reactions Analysis

Hydrogen cyanide; tetraethylammonium undergoes several types of chemical reactions, including:

Common reagents used in these reactions include scandium(III) triflate and diethylazodicarboxylate (DEAD) . The major products formed from these reactions are often cyanometalate complexes and β-cyanoketones .

Comparison with Similar Compounds

Hydrogen cyanide; tetraethylammonium can be compared with other quaternary ammonium salts such as:

  • Tetraethylammonium chloride
  • Tetraethylammonium bromide
  • Tetraethylammonium iodide
  • Tetramethylammonium cyanide
  • Ammonium cyanide
  • Guanidinium cyanide

These compounds share similar properties but differ in their specific applications and reactivity. For example, tetraethylammonium chloride and bromide are more commonly used as phase-transfer catalysts, while tetraethylammonium cyanide is specifically used for cyanation reactions .

This compound is unique in its ability to form stable cyanometalate complexes and its specific use in blocking ion channels, making it a valuable compound in both chemical synthesis and biological research .

Properties

Molecular Formula

C9H21N2+

Molecular Weight

157.28 g/mol

IUPAC Name

formonitrile;tetraethylazanium

InChI

InChI=1S/C8H20N.CHN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;1H/q+1;

InChI Key

FNJBNCJSJSYYQI-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC.C#N

Origin of Product

United States

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